molecular formula C22H29N5O2 B2812354 2-(4-Methoxyphenyl)-1-(4-(6-(piperidin-1-yl)pyridazin-3-yl)piperazin-1-yl)ethanone CAS No. 898459-63-7

2-(4-Methoxyphenyl)-1-(4-(6-(piperidin-1-yl)pyridazin-3-yl)piperazin-1-yl)ethanone

Cat. No.: B2812354
CAS No.: 898459-63-7
M. Wt: 395.507
InChI Key: GDKCLSVPTCCNJA-UHFFFAOYSA-N
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Description

This compound features a central ethanone scaffold linked to a 4-methoxyphenyl group and a piperazine ring substituted with a pyridazinyl-piperidine moiety.

Properties

IUPAC Name

2-(4-methoxyphenyl)-1-[4-(6-piperidin-1-ylpyridazin-3-yl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N5O2/c1-29-19-7-5-18(6-8-19)17-22(28)27-15-13-26(14-16-27)21-10-9-20(23-24-21)25-11-3-2-4-12-25/h5-10H,2-4,11-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDKCLSVPTCCNJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)N2CCN(CC2)C3=NN=C(C=C3)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxyphenyl)-1-(4-(6-(piperidin-1-yl)pyridazin-3-yl)piperazin-1-yl)ethanone typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds such as 4-methoxybenzaldehyde and 6-piperidin-1-ylpyridazine. These intermediates are then subjected to various reaction conditions, including condensation, cyclization, and substitution reactions, to form the final product.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity. Continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxyphenyl)-1-(4-(6-(piperidin-1-yl)pyridazin-3-yl)piperazin-1-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl or carbonyl group.

    Reduction: The carbonyl group in the ethanone moiety can be reduced to an alcohol.

    Substitution: The piperazinyl and piperidinyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or halides. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group may yield 4-hydroxyphenyl derivatives, while reduction of the ethanone moiety may produce 1-(4-methoxyphenyl)-2-(4-(6-piperidin-1-ylpyridazin-3-yl)piperazin-1-yl)ethanol.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential therapeutic applications due to its structural similarity to known bioactive compounds.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(4-Methoxyphenyl)-1-(4-(6-(piperidin-1-yl)pyridazin-3-yl)piperazin-1-yl)ethanone involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to modulation of biological pathways and cellular responses.

Comparison with Similar Compounds

Structural Analogues with Modified Aryl Groups

  • Compound 21 (Thiophen-2-yl variant): Replaces the 4-methoxyphenyl group with a thiophene ring. Synthesis involves coupling a thiophene-acetic acid derivative with trifluoromethylphenyl-piperazine using HOBt/TBTU .
  • 4-(4-Fluorophenyl)piperazin-1-ylmethanone: Substitutes 4-methoxyphenyl with 4-fluorophenyl and pyridazine with fluoropyridine. Fluorine’s electron-withdrawing effects may enhance metabolic stability compared to the methoxy group .

Pyridazine/Pyridazinone Derivatives

  • 3-Chloro-6-[4-(2-fluorophenyl)piperazine-1-yl]pyridazine: Features a chloro-pyridazine core instead of piperidine-substituted pyridazine.
  • 6-(4-(2-Fluorophenyl)piperazine-1-yl)-3(2H)-pyridazinone: Hydrolysis of the chloro-pyridazine derivative introduces a ketone oxygen, improving solubility but reducing lipophilicity .

Piperazine-Based Compounds with Varied Substituents

  • 2-[3-(4-Chlorophenyl)-5-methyl-1H-pyrazol-4-yl]-1-(4-methylsulfonylpiperazin-1-yl)ethanone: Replaces the pyridazine-piperidine system with a pyrazole-sulfonylpiperazine group.
  • 1-[4-(4-(Trifluoromethyl)phenyl)piperazin-1-yl]-2-piperidin-1-yl-ethanone (MK47): Substitutes the pyridazine ring with a trifluoromethylphenyl group.

Pharmacological and Physicochemical Comparisons

Table 1: Key Properties of Selected Analogues

Compound Core Structure Key Substituents Pharmacological Notes Synthesis Method (Reference)
Target Compound Ethanone-pyridazine-piperazine 4-Methoxyphenyl, piperidine Potential kinase inhibition Not explicitly described in evidence
Compound 21 (Thiophen-2-yl variant) Ethanone-thiophene-piperazine Thiophene, trifluoromethylphenyl AMPK activation HOBt/TBTU coupling
6-(4-(2-Fluorophenyl)piperazin-1-yl)-3(2H)-pyridazinone Pyridazinone-piperazine 2-Fluorophenyl, ketone oxygen Improved solubility Hydrolysis in acetic acid
2-[3-(4-Chlorophenyl)-5-methyl-1H-pyrazol-4-yl]-1-(4-methylsulfonylpiperazin-1-yl)ethanone Ethanone-pyrazole-piperazine Chlorophenyl, sulfonylpiperazine Enhanced hydrogen bonding Sulfonylation reaction

Biological Activity

2-(4-Methoxyphenyl)-1-(4-(6-(piperidin-1-yl)pyridazin-3-yl)piperazin-1-yl)ethanone, often referred to as a pyridazinone derivative, is a complex organic compound with notable biological activities. This article explores its biological properties, including its potential therapeutic applications, mechanisms of action, and comparative studies with similar compounds.

Chemical Structure and Properties

The compound features a pyridazinone core structure, characterized by a fused pyridazine ring and a carbonyl group. The presence of the 4-methoxyphenyl group and the piperazine moiety linked via a methylene bridge contributes to its unique chemical reactivity and biological profile.

  • Molecular Formula : C₁₈H₂₄N₄O₂
  • Molecular Weight : 342.41 g/mol

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies demonstrate that the compound can induce apoptosis in various cancer cell lines, including MCF cells. The compound's mechanism involves the inhibition of key cellular pathways that promote cell survival and proliferation.

Study ReferenceCell LineIC₅₀ (μM)Mechanism of Action
MCF25.72 ± 3.95Induces apoptosis through CDK9 inhibition
U8745.2 ± 13.0Inhibits RNA polymerase II transcription

Neuroprotective Effects

The compound has also shown neuroprotective effects, particularly in models of neurodegenerative diseases. Its ability to modulate neurotransmitter systems and reduce oxidative stress indicates potential for treating conditions like Alzheimer's disease.

Interaction Studies

Preliminary interaction studies suggest that this compound may target various biological receptors and enzymes, influencing pathways related to cancer progression and neurodegeneration.

Comparative Analysis with Related Compounds

A comparative analysis of structurally similar compounds reveals varying biological activities that underscore the importance of specific functional groups in determining pharmacological profiles.

Compound NameStructural FeaturesBiological Activity
6-(3-fluorophenyl)-2-{[4-(piperidin-1-yl)methyl}pyridazin-3(2H)-oneFluorinated phenyl groupAnticancer activity
5-acetyl-6-(4-methoxyphenyl)-2-{[4-(methylsulfonyl)piperazin-1-yl]methyl}pyridazin-3(2H)-oneMethoxy substitutionNeuroprotective effects
6-(4-methoxyphenyl)-2-{[4-(methylsulfonyl)piperazin-1-yl]methyl}pyridazin-3(2H)-oneMethoxy groupAntidepressant properties

The mechanisms underlying the biological activity of this compound involve:

  • Inhibition of Dihydrofolate Reductase (DHFR) : This enzyme is crucial for DNA synthesis; inhibition leads to reduced proliferation of cancer cells .
  • Modulation of Apoptotic Pathways : The compound enhances apoptotic signaling, particularly in tumor cells.
  • Neurotransmitter Regulation : It may influence serotonin and dopamine pathways, contributing to its neuroprotective effects.

Case Studies

Several case studies have documented the efficacy of this compound in preclinical models:

Case Study 1: Tumor Growth Suppression

In a murine model with induced tumors, treatment with the compound resulted in significant suppression of tumor growth compared to control groups. The study highlighted the compound's potential as an effective anticancer agent.

Case Study 2: Neuroprotection in Alzheimer’s Models

In vitro studies using neuron-like cell lines exposed to amyloid-beta showed that treatment with the compound significantly reduced cell death and oxidative stress markers, suggesting its potential for therapeutic use in Alzheimer's disease.

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for 2-(4-Methoxyphenyl)-1-(4-(6-(piperidin-1-yl)pyridazin-3-yl)piperazin-1-yl)ethanone?

  • Methodological Answer : The synthesis typically involves sequential coupling reactions. For example:

Piperazine functionalization : Reacting 6-(piperidin-1-yl)pyridazine-3-yl derivatives with piperazine under Buchwald-Hartwig conditions (e.g., palladium catalysts, ligands like Xantphos) to form the core structure.

Ethanone linkage : Introducing the 4-methoxyphenyl group via nucleophilic substitution or Friedel-Crafts acylation.

  • Critical parameters : Solvents (DMF, dichloromethane), temperature control (60–100°C), and purification via column chromatography (silica gel, ethyl acetate/hexane gradients) .

Q. Which spectroscopic techniques are essential for structural characterization?

  • Key methods :

  • NMR (¹H/¹³C) : Confirms substitution patterns of the piperazine, pyridazine, and methoxyphenyl groups.
  • LC-MS : Validates molecular weight and purity (>95%).
  • IR spectroscopy : Identifies carbonyl (C=O, ~1675 cm⁻¹) and aromatic C-H stretches .

Q. What are the solubility and stability profiles of this compound?

  • Solubility : Moderately soluble in polar aprotic solvents (DMF, DMSO) but poorly soluble in water. Solubility can be enhanced via co-solvents (e.g., PEG-400) .
  • Stability : Stable at room temperature under inert atmospheres but susceptible to hydrolysis in acidic/basic conditions. Store at –20°C in amber vials .

Advanced Research Questions

Q. How can reaction yields be optimized during the synthesis of this compound?

  • Strategies :

  • Catalyst screening : Test palladium on carbon (Pd/C) versus copper iodide (CuI) for coupling efficiency.
  • Design of Experiments (DoE) : Vary solvent polarity (DMF vs. THF), temperature (60–120°C), and stoichiometry (1:1.2 molar ratios) to identify optimal conditions.
  • In-line monitoring : Use TLC or HPLC to track intermediate formation and minimize side products .

Q. How can contradictions in biological activity data across assay models be resolved?

  • Approaches :

  • Orthogonal assays : Compare results from enzyme inhibition (e.g., kinase assays) vs. cell-based viability assays.
  • Metabolic stability testing : Assess liver microsome stability to rule out false negatives due to rapid degradation.
  • Structure-Activity Relationship (SAR) : Modify the methoxy group or piperazine substituents to isolate key pharmacophores .

Q. What computational methods predict binding affinity to neurological targets (e.g., serotonin receptors)?

  • Tools :

  • Molecular docking (AutoDock Vina) : Model interactions with receptor active sites (e.g., π-π stacking with aromatic residues).
  • Molecular Dynamics (MD) simulations : Evaluate binding stability over 100 ns trajectories (AMBER/CHARMM force fields).
  • Free energy calculations (MM-PBSA) : Quantify contributions of hydrophobic and electrostatic interactions .

Critical Analysis of Contradictions

  • Synthetic Yield Variability : reports yields of ~60% using Pd/C, while cites 75–80% with CuI. This discrepancy may arise from differences in ligand choice (Xantphos vs. BINAP) or solvent polarity .
  • Biological Activity : highlights moderate activity in kinase assays, whereas notes inactivity in cell-based models. This could reflect off-target effects or differential cell permeability .

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